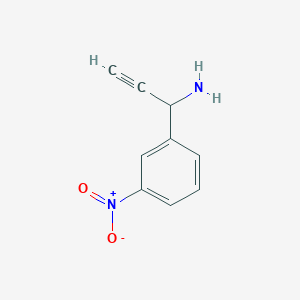
1-(3-Nitrophenyl)prop-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrophenyl)prop-2-yn-1-amine is an organic compound with the molecular formula C9H8N2O2 It features a nitrophenyl group attached to a propynylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)prop-2-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with propargylamine under specific conditions. The reaction typically requires a catalyst and proceeds through a condensation mechanism, followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Nitrophenyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives with varying oxidation states.
Reduction: Amino derivatives with different substitution patterns.
Substitution: Compounds with new functional groups replacing the nitro group.
Aplicaciones Científicas De Investigación
1-(3-Nitrophenyl)prop-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Nitrophenyl)prop-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the propynylamine moiety can form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to various physiological effects .
Comparación Con Compuestos Similares
3-(4-Nitrophenyl)prop-2-yn-1-ol: Similar structure but with a hydroxyl group instead of an amine.
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: Contains a naphthalene ring instead of a nitrophenyl group.
2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide: Features an acetamide group instead of a simple amine.
Uniqueness: 1-(3-Nitrophenyl)prop-2-yn-1-amine is unique due to its specific combination of a nitrophenyl group and a propynylamine moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
1-(3-nitrophenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H8N2O2/c1-2-9(10)7-4-3-5-8(6-7)11(12)13/h1,3-6,9H,10H2 |
Clave InChI |
IZEGKRABDHJJBI-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C1=CC(=CC=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



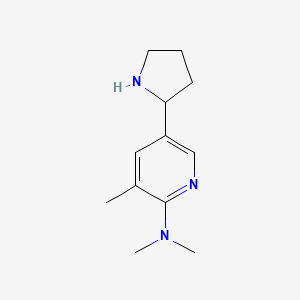
![tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13009703.png)
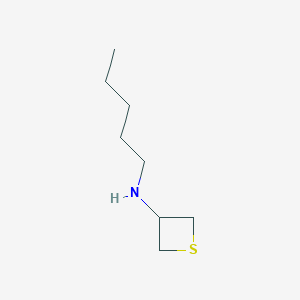
![1-Methyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13009720.png)

![7-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B13009729.png)
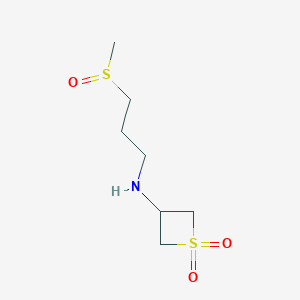
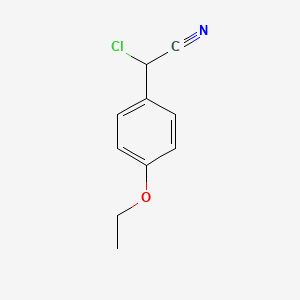
![5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13009738.png)
![Ethyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13009747.png)
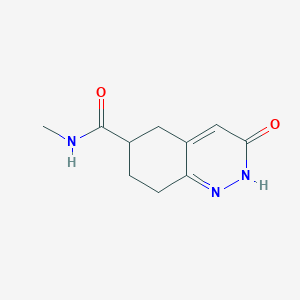
![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13009760.png)

